(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone
CAS No.: 1049790-23-9
Cat. No.: VC8043578
Molecular Formula: C17H18ClN3O
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1049790-23-9 |
---|---|
Molecular Formula | C17H18ClN3O |
Molecular Weight | 315.8 g/mol |
IUPAC Name | (4-benzylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone |
Standard InChI | InChI=1S/C17H18ClN3O/c18-16-15(7-4-8-19-16)17(22)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2 |
Standard InChI Key | ZEWYRTWXHMORON-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl |
Introduction
(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone, with the CAS number 544428-67-3, is a chemical compound that has garnered attention in the pharmaceutical industry due to its potential applications. This compound is classified as a pharmaceutical intermediate, which suggests its role in the synthesis of more complex drugs or therapeutic agents.
Synthesis and Manufacturing
The synthesis of (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone typically involves the reaction of 2-chloropyridin-3-yl derivatives with benzylpiperazine. This process can be optimized through various chemical methods to achieve high purity and yield.
Synthesis Steps | Reagents and Conditions |
---|---|
1. Formation of Amide Bond | 2-Chloropyridin-3-yl carboxylic acid, benzylpiperazine, coupling reagent (e.g., HATU), base (e.g., DIPEA), solvent (e.g., DMF) |
2. Purification | Recrystallization or column chromatography |
Applications and Potential Uses
While specific applications of (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone are not widely documented, its classification as a pharmaceutical intermediate suggests it could be involved in the synthesis of drugs targeting neurological or psychiatric disorders, given its structural similarity to compounds used in such applications .
Research Findings
Research on compounds similar to (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone often focuses on their biological activity, such as interactions with enzymes or receptors. For instance, pyridine derivatives have shown antibacterial, antimalarial, anticonvulsant, and cytotoxic properties .
Biological Activity of Similar Compounds
Suppliers and Manufacturers
Several companies, such as J&H CHEM and Parchem, offer (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone for purchase. These suppliers often provide custom synthesis services and detailed product specifications, including purity and packaging options .
Supplier Information
Supplier | Product Specifications | Contact Information |
---|---|---|
J&H CHEM | Purity ≥ 98%, Off-white to light yellow powder | Contact for detailed specifications and pricing |
Parchem | Purity ≥ 98%, Molecular weight 315.80 g/mol | (914) 654-6800 or INFO@PARCHEM.COM |
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